molecular formula C13H19N3O3S B15054240 tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B15054240
M. Wt: 297.38 g/mol
InChI Key: AIPQXCZBCIUUBS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylthio group attached to a dihydropyrido[4,3-d]pyrimidine core.

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and formamides.

    Introduction of the tert-butyl group: This step typically involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation reaction.

    Addition of the hydroxy group: This can be accomplished through hydroxylation reactions using oxidizing agents.

    Incorporation of the methylthio group: This step involves the use of methylthiolating agents under suitable conditions to introduce the methylthio group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulating receptors: The compound can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Interfering with DNA/RNA: It may bind to nucleic acids, disrupting their function and affecting gene expression.

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-hydroxy-2-(methylthio)pyrimidine: This compound lacks the dihydropyrido[4,3-d] core, making it less complex and potentially less active in certain applications.

    4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine: This compound lacks the tert-butyl group, which may affect its solubility and reactivity.

    tert-Butyl 4-hydroxy-2-(methylthio)-pyrido[4,3-d]pyrimidine: This compound lacks the dihydro component, which may influence its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential as a research tool and therapeutic agent.

Properties

IUPAC Name

tert-butyl 2-methylsulfanyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-6-5-9-8(7-16)10(17)15-11(14-9)20-4/h5-7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPQXCZBCIUUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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